Cas no 72621-26-2 (Benzaldehyde, 3-(4-bromobutoxy)-)

Benzaldehyde, 3-(4-bromobutoxy)- 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 3-(4-bromobutoxy)-

- 3-(4-BROMO-BUTOXY)-BENZALDEHYDE

- STL374085

- BBL031021

- SCHEMBL15941682

- starbld0019892

- 3-(4-bromobutoxy)benzaldehyde

- VS-10186

- CS-0117611

- AKOS005133799

- 72621-26-2

-

- インチ: InChI=1S/C11H13BrO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,6-7H2

- InChIKey: UUNZUKCMRZMELH-UHFFFAOYSA-N

- SMILES: C1=CC(=CC(=C1)OCCCCBr)C=O

計算された属性

- 精确分子量: 256.00989

- 同位素质量: 256.00989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 6

- 複雑さ: 161

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- XLogP3: 3.1

じっけんとくせい

- PSA: 26.3

Benzaldehyde, 3-(4-bromobutoxy)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188251-10mg |

3-(4-Bromobutoxy)benzaldehyde |

72621-26-2 | 98% | 10mg |

¥1164.00 | 2024-05-02 |

Benzaldehyde, 3-(4-bromobutoxy)- 関連文献

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

Benzaldehyde, 3-(4-bromobutoxy)-に関する追加情報

Benzaldehyde, 3-(4-bromobutoxy)- (CAS No. 72621-26-2): A Comprehensive Overview in Modern Chemical Research

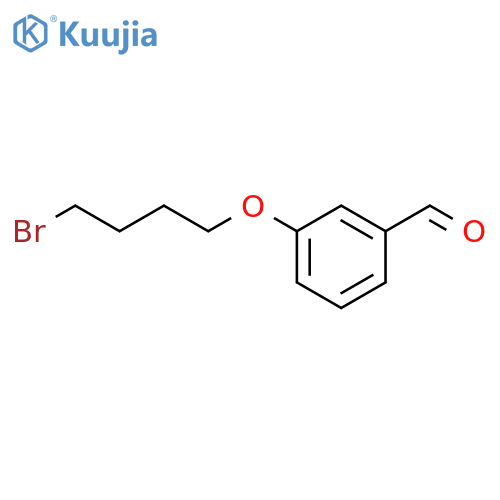

Benzaldehyde, 3-(4-bromobutoxy)-, identified by the chemical abstracts service number CAS No. 72621-26-2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound, characterized by its unique structural properties, has garnered considerable attention due to its versatile applications in various scientific disciplines. The molecular structure of Benzaldehyde, 3-(4-bromobutoxy)- consists of a benzaldehyde core substituted with a 4-bromobutoxy group, which imparts distinct reactivity and functionalization possibilities.

The synthesis of Benzaldehyde, 3-(4-bromobutoxy)- involves meticulous chemical processes that highlight the compound's synthetic utility. The introduction of the 4-bromobutoxy moiety into the benzaldehyde framework enhances its compatibility with a range of biochemical and pharmaceutical applications. This modification allows for further functionalization, making it a valuable intermediate in the development of more complex molecules.

In recent years, Benzaldehyde, 3-(4-bromobutoxy)- has been extensively studied for its potential in drug discovery and development. Its structural features make it an attractive candidate for designing novel therapeutic agents. Researchers have explored its role in synthesizing bioactive molecules that exhibit promising pharmacological properties. The bromine atom in the 4-bromobutoxy group serves as a reactive site for cross-coupling reactions, enabling the construction of intricate molecular architectures.

One of the most notable applications of Benzaldehyde, 3-(4-bromobutoxy)- is in the field of medicinal chemistry. It has been utilized in the preparation of derivatives that target various biological pathways. For instance, studies have demonstrated its utility in developing compounds with anti-inflammatory and anti-cancer effects. The ability to modify the benzaldehyde core and the 4-bromobutoxy group allows for fine-tuning of physicochemical properties, optimizing drug-like characteristics such as solubility, bioavailability, and metabolic stability.

The chemical reactivity of Benzaldehyde, 3-(4-bromobutoxy)- also makes it a valuable tool in material science. Researchers have leveraged its properties to create advanced materials with tailored functionalities. These materials find applications in coatings, adhesives, and specialty polymers. The bromine substituent facilitates polymerization reactions, leading to the formation of high-performance polymers with enhanced mechanical and thermal properties.

Advances in computational chemistry have further expanded the potential applications of Benzaldehyde, 3-(4-bromobutoxy)-. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of drugs. These computational approaches complement experimental work, offering a synergistic strategy for developing novel therapeutics. The integration of machine learning algorithms has also enabled predictive modeling, streamlining the optimization process for drug candidates derived from this compound.

The environmental impact of synthesizing and utilizing Benzaldehyde, 3-(4-bromobutoxy)- is another critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored to enhance sustainability. These innovations align with global efforts to promote environmentally responsible chemical manufacturing practices.

In conclusion, Benzaldehyde, 3-(4-bromobutoxy)- (CAS No. 72621-26-2) represents a cornerstone compound in modern chemical research. Its unique structural features and reactivity make it indispensable in pharmaceuticals, materials science, and beyond. As scientific understanding advances, the applications of this compound are expected to expand further, driving innovation across multiple disciplines.

72621-26-2 (Benzaldehyde, 3-(4-bromobutoxy)-) Related Products

- 1417422-00-4([5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid)

- 364323-74-0(5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde)

- 1780330-83-7(3-Methyl-4-(piperidin-4-yl)-1,2-oxazol-5-amine)

- 1361118-52-6(N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)

- 20198-17-8(2-Amino-6-chloroquinazolin-4-ol)

- 1023518-69-5(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide)

- 89246-30-0(2-bromo-1-methyl-1H-indole)

- 642995-16-2((1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid)

- 1311315-19-1(dihydrochloride)

- 859116-96-4(7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one)